Cas no 1355449-01-2 ((4-methylcyclohexyl)methylhydrazine)
(4-methylcyclohexyl)methylhydrazine Chemical and Physical Properties
Names and Identifiers
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- Hydrazine, [(4-methylcyclohexyl)methyl]-
- (4-methylcyclohexyl)methylhydrazine
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- MDL: MFCD21323368
- Inchi: 1S/C8H18N2/c1-7-2-4-8(5-3-7)6-10-9/h7-8,10H,2-6,9H2,1H3
- InChI Key: WOJHDRWDCJGWLX-UHFFFAOYSA-N
- SMILES: N(CC1CCC(C)CC1)N
(4-methylcyclohexyl)methylhydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357675-50mg |
((4-Methylcyclohexyl)methyl)hydrazine |
1355449-01-2 | 98% | 50mg |
¥22744 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357675-100mg |
((4-Methylcyclohexyl)methyl)hydrazine |
1355449-01-2 | 98% | 100mg |
¥22005 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357675-250mg |
((4-Methylcyclohexyl)methyl)hydrazine |
1355449-01-2 | 98% | 250mg |
¥24915 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357675-500mg |
((4-Methylcyclohexyl)methyl)hydrazine |
1355449-01-2 | 98% | 500mg |
¥23992 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357675-1g |
((4-Methylcyclohexyl)methyl)hydrazine |
1355449-01-2 | 98% | 1g |
¥29150 | 2023-04-15 | |
| Enamine | EN300-278530-0.05g |
[(4-methylcyclohexyl)methyl]hydrazine |
1355449-01-2 | 0.05g |
$587.0 | 2023-09-09 | ||
| Enamine | EN300-278530-0.1g |
[(4-methylcyclohexyl)methyl]hydrazine |
1355449-01-2 | 0.1g |
$615.0 | 2023-09-09 | ||
| Enamine | EN300-278530-0.25g |
[(4-methylcyclohexyl)methyl]hydrazine |
1355449-01-2 | 0.25g |
$642.0 | 2023-09-09 | ||
| Enamine | EN300-278530-0.5g |
[(4-methylcyclohexyl)methyl]hydrazine |
1355449-01-2 | 0.5g |
$671.0 | 2023-09-09 | ||
| Enamine | EN300-278530-1.0g |
[(4-methylcyclohexyl)methyl]hydrazine |
1355449-01-2 | 1.0g |
$1157.0 | 2023-02-28 |
(4-methylcyclohexyl)methylhydrazine Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on (4-methylcyclohexyl)methylhydrazine
Comprehensive Analysis of (4-methylcyclohexyl)methylhydrazine (CAS No. 1355449-01-2): Properties, Applications, and Industry Insights
(4-methylcyclohexyl)methylhydrazine (CAS No. 1355449-01-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique hydrazine derivative structure. This compound features a 4-methylcyclohexyl group bonded to a methylhydrazine moiety, offering versatile reactivity for heterocyclic synthesis. Recent studies highlight its potential as a building block for bioactive molecules, aligning with the growing demand for high-value intermediates in drug discovery.
The physicochemical properties of 1355449-01-2 include a molecular weight of 142.23 g/mol and a lipophilic character (LogP ≈ 1.8), making it suitable for CNS-targeting compounds. Researchers emphasize its role in developing enzyme inhibitors, particularly in neurological disorder research—a trending topic in 2024 as AI-driven drug design accelerates. The compound’s stereochemistry (cis/trans isomerism) also opens avenues for chiral synthesis, addressing industry needs for enantioselective catalysis.
In agrochemical applications, (4-methylcyclohexyl)methylhydrazine serves as a precursor for crop protection agents. Its cyclohexyl backbone enhances stability against metabolic degradation, a key feature for sustainable pesticides—a hot topic amid global food security concerns. Patent analyses reveal its use in herbicide safeners, reducing environmental impact while maintaining efficacy.
Synthetic routes to CAS 1355449-01-2 typically involve reductive amination of 4-methylcyclohexanecarboxaldehyde with methylhydrazine, achieving yields >75% under optimized conditions. Recent advancements in flow chemistry have improved scalability, addressing supply chain challenges—a major concern post-pandemic. Analytical characterization via LC-MS and NMR spectroscopy confirms >98% purity in commercial batches, meeting GMP standards for preclinical studies.
Market trends indicate rising demand for 1355449-01-2 in bioconjugation technologies, particularly antibody-drug conjugates (ADCs). Its hydrazine group enables stable linkages with carbonyl-containing payloads, a technique gaining traction in cancer immunotherapy. This aligns with Google Scholar data showing a 120% increase in ADC-related queries since 2022.
Environmental and regulatory profiles of (4-methylcyclohexyl)methylhydrazine adhere to REACH and OECD guidelines. Biodegradation studies show moderate persistence (t½ = 28 days in soil), prompting development of green chemistry alternatives—a focus area for ESG-conscious investors. Storage recommendations include argon atmosphere protection to prevent oxidation, a detail frequently searched by lab technicians.
Future research directions explore computational modeling of 1355449-01-2 derivatives using AI-based QSAR tools. A 2023 Nature paper highlighted its potential in allosteric modulator design for G-protein-coupled receptors (GPCRs), a breakthrough for precision medicine. These developments position (4-methylcyclohexyl)methylhydrazine as a compound bridging traditional organic chemistry with digital molecular discovery.
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